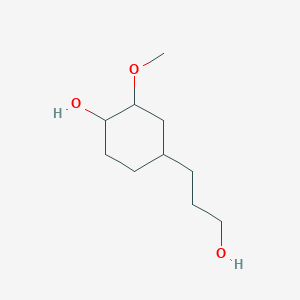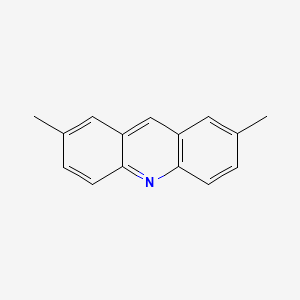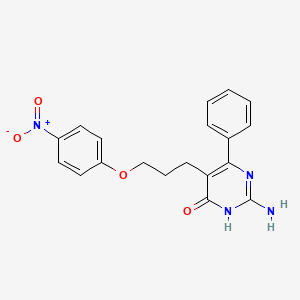
2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one is a complex organic compound with the molecular formula C19H18N4O4. This compound features a pyrimidinone core substituted with amino, phenyl, and nitrophenoxypropyl groups, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the amino group at the 2-position and the phenyl group at the 6-position can be carried out using suitable reagents and catalysts.
Attachment of the Nitrophenoxypropyl Group: This step involves the reaction of the pyrimidinone intermediate with 4-nitrophenoxypropyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-phenylpyrimidin-4(3H)-one: Lacks the nitrophenoxypropyl group, making it less complex.
2-Amino-5-(3-(4-methoxyphenoxy)propyl)-6-phenylpyrimidin-4(3H)-one: Contains a methoxy group instead of a nitro group, which can alter its reactivity and biological activity.
Uniqueness
2-Amino-5-(3-(4-nitrophenoxy)propyl)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the nitrophenoxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
14937-56-5 |
|---|---|
Fórmula molecular |
C19H18N4O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-amino-5-[3-(4-nitrophenoxy)propyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N4O4/c20-19-21-17(13-5-2-1-3-6-13)16(18(24)22-19)7-4-12-27-15-10-8-14(9-11-15)23(25)26/h1-3,5-6,8-11H,4,7,12H2,(H3,20,21,22,24) |
Clave InChI |
PMALEAKMHWJFCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
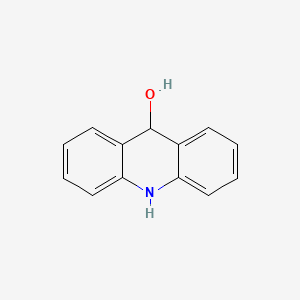


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

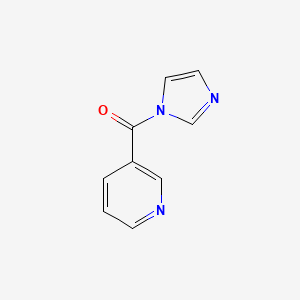

![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

